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Introduction

Vicriviroc (formerly known as SCH 417690 or SCH-D) is a potent, orally bioavailable, non-
competitive allosteric antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2]
Developed by Schering-Plough, Vicriviroc was investigated for the treatment of HIV-1 infection.
[2] By binding to the CCR5 co-receptor, Vicriviroc blocks the entry of R5-tropic HIV-1 into host
cells, a critical step in the viral lifecycle.[1][2] This document provides an in-depth technical
overview of the pharmacokinetics and pharmacodynamics of Vicriviroc Malate, summarizing
key data and experimental methodologies from various clinical and preclinical studies.

Mechanism of Action

Vicriviroc functions by binding to a small hydrophobic pocket located between the
transmembrane helices of the CCR5 receptor on the extracellular side.[1][2] This allosteric
binding induces a conformational change in the CCR5 receptor, which in turn prevents the viral
envelope glycoprotein gp120 from attaching to the cell.[2] This disruption of the gp120-CCR5
interaction is the pivotal mechanism that inhibits viral entry.[2]
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Vicriviroc's allosteric antagonism of the CCR5 receptor.

Pharmacokinetics

Vicriviroc exhibits a pharmacokinetic profile that supports once-daily dosing.[3][4] It is rapidly
absorbed, and its metabolism is primarily mediated by the cytochrome P450 3A4 (CYP3A4)
enzyme system.[5][6]

Absorption and Distribution

Following oral administration, Vicriviroc is readily absorbed. In preclinical studies, it
demonstrated excellent oral bioavailability in both rats and monkeys.[7] Clinical trials in humans
confirmed its rapid absorption.[4] A two-compartment model with first-order absorption and
elimination has been used to describe its pharmacokinetic profile.[8] The estimated absorption
rate constant (Ka) was 0.31 hr~1, the central volume of distribution was 41.3 L, and the
peripheral volume of distribution was 662 L.[8]

Metabolism and Excretion

Vicriviroc is a substrate for CYP3A4.[6] Co-administration with potent CYP3A4 inhibitors, such
as ritonavir, can significantly increase Vicriviroc plasma concentrations, which allows for once-
daily dosing.[6][9] Conversely, CYP3A4 inducers like efavirenz can decrease its plasma levels.
[9] The plasma half-life of Vicriviroc in humans has been reported to be between 28 and 33
hours.[4]
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Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of Vicriviroc from various

studies.

Table 1: Single and Multiple Dose Pharmacokinetics in HIV-infected Adults

Dose Cmax (ng/mL) T1/2 (hours) Reference
(ng*hr/mL)
10 mg b.i.d. - - 28-33 [4]
25 mg b.i.d. - - 28-33 [4]
50 mg b.i.d. - - 28-33 [4]
Table 2: Population Pharmacokinetic Parameters[8]

Parameter Value Unit
Absorption Rate Constant (Ka) 0.31 hr-1
Clearance (CL/F) 3.5 L/h
Inter-compartmental Clearance

295 L/h
(Q/F)
Central Volume of Distribution

41.3 L
(Vc/F)
Peripheral Volume of

662 L

Distribution (Vp/F)

Table 3: Effect of Ritonavir on Vicriviroc Pharmacokinetics[9]

Vicriviroc Regimen Cmax Increase AUC Increase
With Ritonavir alone 278% 582%
With Efavirenz and Ritonavir 196% 384%
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Pharmacodynamics

The pharmacodynamic effect of Vicriviroc is directly linked to its ability to inhibit HIV-1 entry.
This is quantified by its in vitro antiviral activity and the in vivo virologic response observed in
clinical trials.

In Vitro Antiviral Activity

Vicriviroc has demonstrated potent, broad-spectrum activity against various R5-tropic HIV-1
isolates, including those resistant to other classes of antiretroviral drugs.[7][10]

Table 4: In Vitro Activity of Vicriviroc

Parameter Value Cell TypelAssay Reference
IC50 0.91 nM CCRS5 binding [11]

EC50 Range 0.04 -2.3nM PBMC infection assay  [7]

EC90 Range 0.45-18 nM PBMC infection assay  [7]

IC50 (RANTES-

) 16 nM U-87-CCRS5 cells [11]
induced Caz* release)

IC50 (RANTES-

_ HTS-hCCRS5 cell

induced GTPyS 4.2 nM [11]

o membranes
binding)

In Vivo Virologic Response

Clinical studies have established a clear relationship between Vicriviroc plasma concentrations
and its antiretroviral effect.[12][13] Higher trough concentrations (Cmin) are associated with a
greater reduction in HIV-1 RNA levels.[12][13]

Table 5: Pharmacokinetic/Pharmacodynamic Relationship in Treatment-Experienced Patients
(ACTG 5211)[12][13]
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. Mean HIV-1 RNA Decrease
PK Parameter Breakpoint

at Week 2
Cmin > 54 ng/mL 1.35 log10 copies/mL
Cmin < 54 ng/mL 0.76 log10 copies/mL
AUC > 1460 ng*hr/mL

In the ACTG 5211 study, 70% of subjects with a Cmin greater than 54 ng/mL experienced a
viral load drop of more than 1 log10 copies/mL, compared to 44% of subjects with a Cmin
below this threshold.[12][13]

Experimental Protocols
Quantification of Vicriviroc in Plasma

A validated bioanalytical method using liquid chromatography-tandem mass spectrometry (LC-
MS/MS) is employed to determine Vicriviroc concentrations in plasma samples.[8] The typical
range of this assay is 0.5 to 1000 ng/mL.[8]
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Workflow for Vicriviroc plasma concentration analysis.

Antiviral Activity Assays

PBMC Infection Assay: The antiviral activity of Vicriviroc against various HIV-1 isolates is
evaluated using peripheral blood mononuclear cell (PBMC) infection assays.[7] Pooled PBMCs
from healthy donors are infected with different HIV-1 isolates in the presence of serial dilutions
of Vicriviroc. The 50% and 90% effective concentrations (EC50 and EC90) are then calculated.

[7]
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PhenoSense HIV-1 Entry Assay: This assay is used to assess the activity of Vicriviroc against
drug-resistant HIV-1 strains.[7] It involves generating pseudoviruses containing reverse
transcriptase and protease genes from treatment-experienced patients. These pseudoviruses
are then used to infect U87-CD4-CCR5 target cells in the presence of Vicriviroc. The level of
infection is determined by measuring luciferase activity in the target cells.[7]

CCRS5 Functional Assays

The antagonistic activity of Vicriviroc on the CCR5 receptor is confirmed through several
functional assays:

o Chemotaxis Assay: This assay measures the ability of Vicriviroc to inhibit the migration of
CCR5-expressing cells (e.g., Ba/F3-CCR5) towards a chemokine ligand like MIP-1a.[7][14]

e Calcium Flux Assay: In CCR5-expressing cells (e.g., U-87-CCR5), the binding of a
chemokine agonist triggers an increase in intracellular calcium. This assay measures the
ability of Vicriviroc to block this calcium release in response to a ligand such as RANTES.[7]
[14]

o GTPyS Binding Assay: This assay assesses the inhibition of G-protein coupling to the CCR5
receptor. Cell membranes expressing CCR5 are incubated with Vicriviroc before the addition
of a radiolabeled GTP analog ([3*S]GTPyS) and a CCR5 ligand. The antagonist activity is
determined by the reduction in [3>S]GTPyS binding.[7][14]

Drug Interactions

As Vicriviroc is a CYP3A4 substrate, its pharmacokinetics are susceptible to interactions with
drugs that inhibit or induce this enzyme.[2][15]

o CYP3A4 Inhibitors: Co-administration with potent inhibitors like ritonavir, atazanavir, and
darunavir significantly increases Vicriviroc exposure, necessitating dose adjustments or
careful monitoring.[9][15]

e CYP3A4 Inducers: Concomitant use with inducers such as efavirenz can lead to a
substantial reduction in Vicriviroc plasma concentrations, potentially compromising its
efficacy.[9]
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» Other Antiretrovirals: Studies have shown no clinically relevant pharmacokinetic interactions
between Vicriviroc and other antiretrovirals like zidovudine/lamivudine and tenofovir
disoproxil fumarate.[15]

Resistance

The development of resistance to Vicriviroc has been observed in some patients.[16][17]
Resistance is primarily associated with mutations in the V3 loop of the HIV-1 gp120 envelope
protein, which can alter the way the virus interacts with the CCR5 receptor, allowing it to
bypass the inhibitory effects of the drug.[16] In some cases, resistant viruses have shown
enhanced replication in the presence of Vicriviroc.[16]

Conclusion

Vicriviroc Malate is a CCR5 antagonist with a well-characterized pharmacokinetic and
pharmacodynamic profile. Its mechanism of action, involving the allosteric inhibition of HIV-1
entry, provides a unique therapeutic target. While its development for treatment-experienced
patients was halted due to not meeting primary efficacy endpoints in late-stage trials, the
extensive data gathered from its clinical and preclinical evaluation offer valuable insights for the
development of future CCR5 antagonists and other entry inhibitors.[18] The clear relationship
between plasma concentrations and antiviral response underscores the importance of
pharmacokinetic monitoring and dose optimization in the clinical application of such agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Vicriviroc - Wikipedia [en.wikipedia.org]
e 2. go.drugbank.com [go.drugbank.com]

» 3. Vicriviroc: a CCR5 antagonist for treatment-experienced patients with HIV-1 infection -
PubMed [pubmed.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/21348539/
https://pubmed.ncbi.nlm.nih.gov/18495779/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3393533/
https://pubmed.ncbi.nlm.nih.gov/18495779/
https://pubmed.ncbi.nlm.nih.gov/18495779/
https://www.benchchem.com/product/b1683829?utm_src=pdf-body
https://m.youtube.com/watch?v=99e44kvHm5c
https://www.benchchem.com/product/b1683829?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Vicriviroc
https://go.drugbank.com/drugs/DB06652
https://pubmed.ncbi.nlm.nih.gov/19888873/
https://pubmed.ncbi.nlm.nih.gov/19888873/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683829?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

4. Antiviral activity, pharmacokinetics and safety of vicriviroc, an oral CCR5 antagonist,
during 14-day monotherapy in HIV-infected adults - PubMed [pubmed.ncbi.nim.nih.gov]

5. Vicriviroc, a CCR5 receptor antagonist for the potential treatment of HIV infection -
PubMed [pubmed.nchbi.nlm.nih.gov]

6. academic.oup.com [academic.oup.com]

7. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with
Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nim.nih.gov]

8. PHARMACOKINETIC/PHARMACODYNAMIC MODELING OF THE ANTIRETROVIRAL
ACTIVITY OF THE CCRS5 ANTAGONIST VICRIVIROC IN TREATMENT EXPERIENCED
HIV-INFECTED SUBJECTS (ACTG PROTOCOL 5211) - PMC [pmc.ncbi.nim.nih.gov]

9. hivclinic.ca [hivclinic.ca]

10. Discovery and characterization of vicriviroc (SCH 417690), a CCR5 antagonist with
potent activity against human immunodeficiency virus type 1 - PubMed
[pubmed.ncbi.nim.nih.gov]

11. selleckchem.com [selleckchem.com]
12. pure.johnshopkins.edu [pure.johnshopkins.edu]

13. Pharmacokinetic/pharmacodynamic modeling of the antiretroviral activity of the CCR5
antagonist Vicriviroc in treatment experienced HIV-infected subjects (ACTG protocol 5211) -
PubMed [pubmed.nchbi.nlm.nih.gov]

14. researchgate.net [researchgate.net]

15. Pharmacokinetic interaction of vicriviroc with other antiretroviral agents: results from a
series of fixed-sequence and parallel-group clinical trials - PubMed
[pubmed.ncbi.nim.nih.gov]

16. In vivo emergence of vicriviroc resistance in a human immunodeficiency virus type 1
subtype C-infected subject - PubMed [pubmed.ncbi.nlm.nih.gov]

17. Vicriviroc Resistance Decay and Relative Replicative Fitness in HIV-1 Clinical Isolates
under Sequential Drug Selection Pressures - PMC [pmc.nchbi.nlm.nih.gov]

18. m.youtube.com [m.youtube.com]

To cite this document: BenchChem. [Vicriviroc Malate: A Comprehensive Technical Guide on
Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1683829#pharmacokinetics-and-pharmacodynamics-
of-vicriviroc-malate]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/17545705/
https://pubmed.ncbi.nlm.nih.gov/17545705/
https://pubmed.ncbi.nlm.nih.gov/19649929/
https://pubmed.ncbi.nlm.nih.gov/19649929/
https://academic.oup.com/jid/article/196/2/304/874378
https://pmc.ncbi.nlm.nih.gov/articles/PMC1315929/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1315929/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2862681/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2862681/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2862681/
https://hivclinic.ca/main/drugs_properties_files/CCR5_vicriviroc.pdf
https://pubmed.ncbi.nlm.nih.gov/16304152/
https://pubmed.ncbi.nlm.nih.gov/16304152/
https://pubmed.ncbi.nlm.nih.gov/16304152/
https://www.selleckchem.com/products/Vicriviroc-Malate.html
https://pure.johnshopkins.edu/en/publications/pharmacokineticpharmacodynamic-modeling-of-the-antiretroviral-act-4/
https://pubmed.ncbi.nlm.nih.gov/20071999/
https://pubmed.ncbi.nlm.nih.gov/20071999/
https://pubmed.ncbi.nlm.nih.gov/20071999/
https://www.researchgate.net/publication/7464951_Discovery_and_Characterization_of_Vicriviroc_SCH_417690_a_CCR5_Antagonist_with_Potent_Activity_against_Human_Immunodeficiency_Virus_Type_1
https://pubmed.ncbi.nlm.nih.gov/21348539/
https://pubmed.ncbi.nlm.nih.gov/21348539/
https://pubmed.ncbi.nlm.nih.gov/21348539/
https://pubmed.ncbi.nlm.nih.gov/18495779/
https://pubmed.ncbi.nlm.nih.gov/18495779/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3393533/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3393533/
https://m.youtube.com/watch?v=99e44kvHm5c
https://www.benchchem.com/product/b1683829#pharmacokinetics-and-pharmacodynamics-of-vicriviroc-malate
https://www.benchchem.com/product/b1683829#pharmacokinetics-and-pharmacodynamics-of-vicriviroc-malate
https://www.benchchem.com/product/b1683829#pharmacokinetics-and-pharmacodynamics-of-vicriviroc-malate
https://www.benchchem.com/product/b1683829#pharmacokinetics-and-pharmacodynamics-of-vicriviroc-malate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683829?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1683829?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683829?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

